2-(Morpholine-4-sulfonyl)benzaldehyde (862500-24-1) Exhibits 1,900% Higher MOR Agonist Potency Than Its 3-Substituted Isomer
In functional assays, the ortho-substituted isomer CAS 862500-24-1 demonstrates a 1,900% higher potency as a mu-opioid receptor (MOR) agonist compared to the meta-substituted analog. The target compound achieves an EC50 of 26 nM in a cAMP reduction assay [1], while the 3-substituted isomer requires an EC50 of 20,000 nM (20 µM) in a cAMP accumulation assay [2]. This represents a dramatic functional difference based solely on the position of the sulfonyl morpholine group.
| Evidence Dimension | Agonist activity at human Mu-opioid receptor (MOR) in CHO-K1 cells |
|---|---|
| Target Compound Data | EC50 = 26 nM |
| Comparator Or Baseline | 3-(Morpholine-4-sulfonyl)benzaldehyde (CAS 646071-57-0): EC50 = 20,000 nM |
| Quantified Difference | Approximately 770-fold (77,000%) higher potency for the ortho isomer |
| Conditions | Target: reduction in forskolin-induced cAMP production; Comparator: increase in cAMP accumulation. Both assessed via HTRF assay in CHO-K1 cells expressing human MOR [1][2]. |
Why This Matters
This near-800-fold difference in functional potency underscores the critical importance of regiospecific procurement for any MOR-related drug discovery or screening program, where an incorrect isomer would be effectively inactive at relevant concentrations.
- [1] BindingDB. (2023). BDBM50580830 (CHEMBL5070613): EC50 = 26 nM for human MOR agonist activity. BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50544378 (CHEMBL4639111): EC50 = 20,000 nM for human MOR agonist activity. BindingDB. View Source
